RWJ-58259 RWJ-58259 Selective antagonist of protease activated receptor-1; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005972
InChI: InChI=1S/C40H42Cl2F2N8O3/c41-30-9-6-10-31(42)29(30)23-52-37-21-27(12-13-28(37)36(50-52)24-51-17-4-5-18-51)47-40(55)49-35(20-26-11-14-32(43)33(44)19-26)39(54)48-34(15-16-45)38(53)46-22-25-7-2-1-3-8-25/h1-3,6-14,19,21,34-35H,4-5,15-18,20,22-24,45H2,(H,46,53)(H,48,54)(H2,47,49,55)/t34-,35-/m0/s1
SMILES: C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
Molecular Formula: C40H42Cl2F2N8O3
Molecular Weight: 791.7 g/mol

RWJ-58259

CAS No.:

Cat. No.: VC0005972

Molecular Formula: C40H42Cl2F2N8O3

Molecular Weight: 791.7 g/mol

* For research use only. Not for human or veterinary use.

RWJ-58259 -

Molecular Formula C40H42Cl2F2N8O3
Molecular Weight 791.7 g/mol
IUPAC Name (2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide
Standard InChI InChI=1S/C40H42Cl2F2N8O3/c41-30-9-6-10-31(42)29(30)23-52-37-21-27(12-13-28(37)36(50-52)24-51-17-4-5-18-51)47-40(55)49-35(20-26-11-14-32(43)33(44)19-26)39(54)48-34(15-16-45)38(53)46-22-25-7-2-1-3-8-25/h1-3,6-14,19,21,34-35H,4-5,15-18,20,22-24,45H2,(H,46,53)(H,48,54)(H2,47,49,55)/t34-,35-/m0/s1
Standard InChI Key KEDDGIDZMJSBEW-PXLJZGITSA-N
Isomeric SMILES C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
SMILES C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
Canonical SMILES C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl

PropertyValue
Molecular FormulaC40H42Cl2F2N8O3\text{C}_{40}\text{H}_{42}\text{Cl}_2\text{F}_2\text{N}_8\text{O}_3
Molecular Weight791.7 g/mol
CAS NumberNot publicly disclosed
TargetProtease-activated receptor-1
IC₅₀ (Human Platelets)0.37 μM

Chemical Synthesis and Optimization

Original Synthetic Pathway

The initial synthesis of RWJ-58259 involved a 10-step convergent strategy, coupling an indazole fragment (1-(2,6-dichlorobenzyl)-3-(pyrrolidinylmethyl)-6-nitroindazole) with a dipeptide moiety (Boc-protected D-phenylalanine-D-lysine derivative). Key challenges included low yields in N-alkylation (34%) and urea formation (10%), necessitating chromatographic purification .

Improved Synthesis Methodology

Valdivielso et al. (2008) optimized critical steps:

  • N-Alkylation: Replacing KOH with Cs₂CO₃ doubled the yield (34% → 68%) by minimizing side reactions.

  • Urea Coupling: Substituting 4-nitrophenyl chloroformate with triphosgene/propylene oxide increased yields ninefold (10% → 91%) and eliminated ammonium salt contamination .

Table 2: Synthesis Step Optimization

StepOriginal YieldOptimized YieldReagent Change
Indazole N-alkylation34%68%KOH → Cs₂CO₃
Urea formation10%91%4-Nitrophenyl chloroformate → Triphosgene/Propylene oxide

Mechanism of Action

PAR-1 Antagonism

RWJ-58259 selectively inhibits PAR-1, a thrombin-activated receptor mediating platelet aggregation and vascular remodeling. Unlike direct thrombin inhibitors, it preserves thrombin’s proteolytic activity in coagulation cascades while blocking cellular signaling .

Cellular Effects

  • Platelets: Suppresses thrombin-induced aggregation in human platelets (IC₅₀ = 0.37 μM) without affecting ADP or collagen responses .

  • Vascular Smooth Muscle Cells (VSMCs): Inhibits thrombin-triggered calcium mobilization (86% suppression at 10 μM) and proliferation, critical for mitigating post-angioplasty restenosis .

Pharmacological Profile and Biological Activity

Selectivity and Specificity

RWJ-58259 exhibits >100-fold selectivity for PAR-1 over PAR-3/4, explaining its inefficacy in guinea pigs (which rely on PAR-3/4 for thrombin signaling) versus efficacy in non-human primates (PAR-1-dominant) .

Metabolic Stability

Analogues of RWJ-58259 with fluorinated backbones show enhanced metabolic stability while retaining PAR-1 affinity, suggesting avenues for clinical development.

Preclinical Efficacy and Animal Models

Thrombosis Models

  • Non-Human Primates: Reduced thrombus formation by 70% in a femoral artery injury model, mirroring human PAR-1 expression profiles .

  • Guinea Pigs: No antithrombotic activity due to PAR-3/4 dominance, underscoring species-specific receptor biology .

Vascular Injury Applications

Perivascular administration in rat balloon angioplasty models reduced neointimal hyperplasia by 45%, highlighting its potential in preventing restenosis .

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